Larixol
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Overview
Description
Larixol is a labdane-type diterpenoid compound that is widely recognized for its applications in organic synthesis. It is primarily derived from the oleoresin of the European larch (Larix decidua Mill.). The compound has garnered significant attention due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Larixol can be synthesized through various methods. One common approach involves the isolation of larixyl acetate from the oleoresin of European larch, followed by saponification to yield this compound . Another method includes the oxidation of this compound with chromic acid mixture, forming various derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of oleoresin from larch trees, followed by purification processes to isolate this compound and its derivatives. The process may include steps such as distillation, crystallization, and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Larixol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like chromic acid to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Acetyl chloride, trimethylsilyldiazomethane.
Major Products Formed:
Oxidation: Methyl 6-oxo-8α,13α-epoxystroban-14β-oate, methyl 6-oxo-8α,13α-epoxystroban-14α-oate.
Substitution: Larixyl acetate.
Scientific Research Applications
Larixol has a wide range of applications in scientific research, including:
Mechanism of Action
Larixol exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of the formyl peptide receptor, disrupting the interaction between the βγ subunit of the Gi protein and downstream effectors. This inhibition leads to a reduction in superoxide anion production, chemotaxis, and granular release in neutrophils . Additionally, this compound inhibits the phosphorylation of Src kinase, ERK1/2, p38, and AKT, which are critical for immune responses .
Comparison with Similar Compounds
Larixol is often compared with other labdane-type diterpenoids, such as larixyl acetate and other diterpenes. Its unique properties include its specific inhibitory effects on the formyl peptide receptor and its ability to modulate various signaling pathways . Similar compounds include:
Larixyl acetate: A derivative of this compound with similar biological activities.
Other diterpenes: Compounds like taxol and forskolin, which also exhibit significant biological activities but differ in their specific mechanisms of action and applications.
This compound’s distinct chemical structure and versatile applications make it a valuable compound in various fields of scientific research and industry.
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15?,16-,17?,19+,20?/m0/s1 |
InChI Key |
CLGDBTZPPRVUII-USQYZIDUSA-N |
SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Isomeric SMILES |
CC1(CCCC2(C1[C@H](CC(=C)C2CC[C@@](C)(C=C)O)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Synonyms |
larixol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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